

A Technical Guide to Sulfo Cy7 bis-NHS Ester: Properties and Applications

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Compound of Interest

Compound Name: Sulfo Cy7 bis-NHS ester

Cat. No.: B15554971

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For researchers, scientists, and professionals in drug development, **Sulfo Cy7 bis-NHS ester** stands out as a critical tool for near-infrared (NIR) fluorescence applications. Its water-solubility and bifunctional nature make it particularly valuable for labeling and crosslinking biomolecules. This guide provides an in-depth look at its spectral properties, experimental protocols, and the fundamental chemistry of its application.

Core Photophysical and Chemical Properties

Sulfo Cy7 bis-NHS ester is a water-soluble, bifunctional dye featuring two amine-reactive N-hydroxysuccinimide (NHS) ester groups.^{[1][2][3]} This structure allows for the covalent attachment to primary amines on biomolecules such as proteins, amine-modified oligonucleotides, and other amine-containing molecules.^{[1][4][5]} The presence of sulfonate groups enhances its water solubility, making it ideal for labeling delicate proteins that may be prone to denaturation in organic solvents.^{[6][7][8][9]} Its bright fluorescence in the near-infrared spectrum is advantageous for deep tissue imaging due to minimal background autofluorescence from biological tissues in this range.^{[6][10]}

Quantitative Data Summary

The photophysical properties of **Sulfo Cy7 bis-NHS ester** are summarized in the table below, providing a clear reference for experimental design.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	750 nm	[1][2][6][10]
Emission Maximum (λ_{em})	773 nm	[1][2][6][10]
Molar Extinction Coefficient	240,600 M ⁻¹ cm ⁻¹	[1][2][6]
Fluorescence Quantum Yield	0.24	[1]
Molecular Formula	C ₅₀ H ₅₇ KN ₄ O ₁₄ S ₂	[1][2]
Molecular Weight	1041.23 g/mol	[2][3]
Solubility	Good in Water, DMF, DMSO	[1][2][3][6]

Experimental Protocols

The following are detailed methodologies for common applications of **Sulfo Cy7 bis-NHS ester**.

Protein Labeling with Sulfo Cy7 bis-NHS Ester

This protocol outlines the steps for conjugating **Sulfo Cy7 bis-NHS ester** to a protein, such as an antibody.

Materials:

- **Sulfo Cy7 bis-NHS ester**
- Protein to be labeled (e.g., IgG antibody) at 2-10 mg/mL
- Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.[11][12] Avoid buffers containing primary amines like Tris.[12]
- Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.4
- Purification column (e.g., gel filtration)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

- **Prepare Protein Solution:** Dissolve the protein in the labeling buffer to a final concentration of 2-10 mg/mL.^[12] Ensure the pH is between 8.3 and 8.5 for optimal reaction with primary amines.^{[11][12]}
- **Prepare Dye Stock Solution:** Immediately before use, dissolve **Sulfo Cy7 bis-NHS ester** in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
- **Conjugation Reaction:** Add a calculated amount of the dye stock solution to the protein solution while gently vortexing. A typical starting point is a 10 to 20-fold molar excess of the dye to the protein. The optimal ratio should be determined empirically for each protein.
- **Incubation:** Incubate the reaction mixture for at least 1 hour at room temperature, protected from light. For some proteins, the incubation time can be extended to overnight on ice to improve labeling efficiency.^[11]
- **Quenching (Optional):** To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.
- **Purification:** Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis.

Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

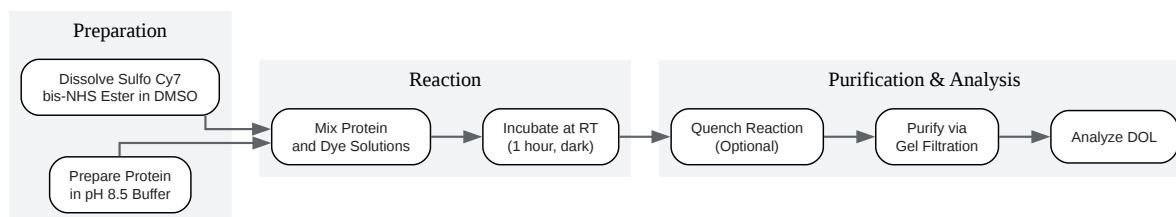
Procedure:

- Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and at the excitation maximum of the dye (A_{750}).
- Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
 - Protein Concentration (M) = $[A_{280} - (A_{750} \times CF_{280})] / \epsilon_{\text{protein}}$

- Where CF_{280} is the correction factor (typically around 0.04 for Sulfo Cy7) and $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.[2]
- Calculate the dye concentration:
 - Dye Concentration (M) = $A_{750} / \epsilon_{\text{dye}}$
 - Where ϵ_{dye} is the molar extinction coefficient of **Sulfo Cy7 bis-NHS ester** (240,600 $M^{-1}cm^{-1}$).[1][2][6]
- Calculate the DOL:
 - DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizing the Workflow and Chemistry

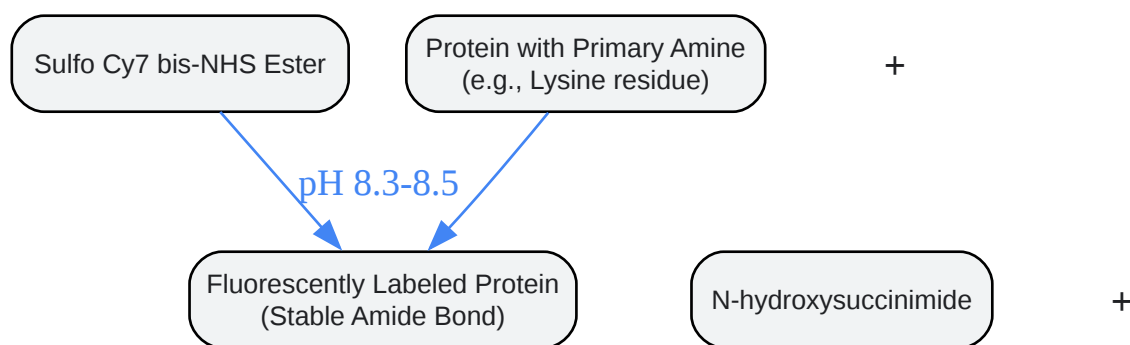
To better understand the application of **Sulfo Cy7 bis-NHS ester**, the following diagrams illustrate the experimental workflow for protein labeling and the underlying chemical reaction.



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Experimental workflow for protein labeling.

The diagram above outlines the key stages of conjugating **Sulfo Cy7 bis-NHS ester** to a protein, from initial preparation to final analysis.



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Amine-reactive labeling chemistry.

This second diagram illustrates the fundamental chemical reaction where the NHS ester group of the dye reacts with a primary amine on a protein to form a stable amide bond, resulting in a fluorescently labeled protein.

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